![molecular formula C19H20FNO3 B2760817 2-(2-fluorophenoxy)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide CAS No. 1421528-87-1](/img/structure/B2760817.png)
2-(2-fluorophenoxy)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
- Background : Researchers have synthesized a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and evaluated their anticonvulsant properties . Among these compounds, our focus is on 2-(2-fluorophenoxy)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide .
- Findings : Compound 3 demonstrated considerable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The exact mechanisms underlying this effect remain partially understood, with benzodiazepine receptors and other unknown pathways implicated .
HIF-2α Inhibition
- Research : A groundbreaking study revealed that small molecules binding to an inner pocket in HIF-2α could allosterically inhibit protein-protein interactions. While not directly related to our compound, this research highlights the significance of targeting HIF-2α for therapeutic purposes .
Chromenone Derivatives
- Biological Activity : Chromenone derivatives exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Further exploration of our compound’s chromenone scaffold may reveal additional pharmacological properties .
Rare and Unique Chemicals
Mechanism of Action
Target of Action
Similar compounds have been found to interact withbenzodiazepine receptors . These receptors play a crucial role in the modulation of neurotransmitter release and neuronal excitability.
Mode of Action
It is suggested that the compound may exert its effects through interaction with its target receptors, leading to changes in neuronal excitability
Biochemical Pathways
Given the potential interaction with benzodiazepine receptors, it can be inferred that the compound may influenceGABAergic neurotransmission , a key inhibitory pathway in the central nervous system .
Pharmacokinetics
It is known that the pharmacokinetics of similar compounds can be influenced by factors such asgastrointestinal metabolism
Result of Action
Similar compounds have shownanticonvulsant activity in preclinical models, suggesting that this compound may have potential effects on neuronal excitability and seizure activity .
Action Environment
Factors such asgenetic polymorphism and interindividual variability in enzyme expression can influence the pharmacokinetics and pharmacodynamics of similar compounds .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-16-7-3-4-8-17(16)24-12-18(22)21-13-19(23)10-9-14-5-1-2-6-15(14)11-19/h1-8,23H,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGCKXXZFVGAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)COC3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.